4-Cyanostilbene

Catalog No.
S1508085
CAS No.
13041-79-7
M.F
C15H11N
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanostilbene

CAS Number

13041-79-7

Product Name

4-Cyanostilbene

IUPAC Name

4-[(E)-2-phenylethenyl]benzonitrile

Molecular Formula

C15H11N

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C15H11N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H/b7-6+

InChI Key

WQUHPLQCUQJSQW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N

Optoelectronic Applications:

  • Organic Electronics: Due to its π-conjugated system (a system of alternating single and double bonds that allows for the efficient movement of electrons), 4-cyanostilbene holds promise in various organic electronics devices. It can be incorporated into organic solar cells (OSCs) [], organic field-effect transistors (OFETs) [], organic light-emitting diodes (OLEDs) [], and liquid crystal displays (LCDs) [] due to its ability to transport and emit light.

Bioimaging and Sensing:

  • Fluorescent Probes: 4-cyanostilbene exhibits dual fluorescent emission in many polar solvents, making it a valuable tool for bioimaging applications. This property allows it to respond to changes in the surrounding environment, such as temperature and solvent polarity, enabling researchers to monitor biological processes in real-time [].
  • Nanoparticle Development: Lignin-based nanoparticles incorporating 4-cyanostilbene derivatives have shown potential as bioimaging agents. These nanoparticles exhibit high luminescence in the near-infrared region (NIR), are small in size, and display low toxicity, making them suitable for in vivo applications [].

Other Potential Applications:

  • Molecular Recognition: The ability of 4-cyanostilbene to interact with specific molecules through various mechanisms makes it a potential candidate for the development of sensors for various analytes.
  • Stimuli-Responsive Materials: 4-cyanostilbene derivatives can be designed to respond to external stimuli like light, heat, or pH changes. This property allows for the development of smart materials with controlled properties for various applications.

4-Cyanostilbene is an organic compound with the chemical formula C₁₅H₁₁N, characterized by a stilbene backbone (two phenyl groups connected by a vinyl group) with a cyano group (-C≡N) attached to one of the phenyl rings. This compound appears as a crystalline solid and is known for its photophysical properties, making it a subject of interest in various fields of chemistry and material science. The presence of the cyano group enhances its electronic properties, which are crucial for applications in photonics and materials science .

Due to its reactive functional groups. Key reactions include:

  • Electrophilic Substitution: The aromatic rings can undergo electrophilic aromatic substitution, allowing for further functionalization.
  • Nucleophilic Addition: The cyano group can react with nucleophiles, leading to various derivatives.
  • Photo

4-Cyanostilbene exhibits notable biological activities. It has been studied for its potential as:

  • Anticancer Agent: Some studies suggest that derivatives of 4-cyanostilbene may have cytotoxic effects against cancer cells.
  • Fluorescent Probe: Its ability to emit fluorescence makes it useful in biological imaging and as a solvation probe in biochemical assays .

Several methods exist for synthesizing 4-cyanostilbene:

  • Condensation Reactions: A common method involves the condensation of benzaldehyde derivatives with malononitrile under basic conditions, resulting in 4-cyanostilbene.
  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions between aryl halides and nitriles can also yield 4-cyanostilbene efficiently.
  • Photochemical Synthesis: Light-induced reactions have been explored for generating this compound from suitable precursors .

4-Cyanostilbene has diverse applications, including:

  • Photoinitiator in Polymerization: Its ability to absorb UV light makes it effective as a photoinitiator in curing processes for polymers .
  • Fluorescent Dyes: Used in various fluorescent applications due to its strong emission properties.
  • Material Science: Employed in developing advanced materials, particularly in optical devices and sensors.

Interaction studies involving 4-cyanostilbene have focused on:

  • Solvent Effects: Research has shown that the photophysical properties of 4-cyanostilbene change significantly with solvent polarity, impacting its fluorescence behavior .
  • Biological Interactions: Investigations into how this compound interacts with biological molecules can provide insights into its potential therapeutic applications.

Several compounds share structural similarities with 4-cyanostilbene. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Dimethylamino-4'-cyanostilbeneStilbene derivativeExhibits strong solvatochromic properties
4-Amino-4'-cyanostilbeneAmino-substituted stilbenePotential anticancer activity
4-Methyl-4'-cyanostilbeneMethyl-substituted stilbeneEnhanced lipophilicity and altered reactivity

Uniqueness of 4-Cyanostilbene

What sets 4-cyanostilbene apart from these similar compounds is its balance of photophysical properties and chemical reactivity, making it particularly valuable in both research and industrial applications. Its ability to act as a fluorescent probe while also serving as a photoinitiator highlights its versatility compared to other derivatives that may focus on either biological or photonic applications exclusively.

The molecular design of 4-cyanostilbene for aggregation-induced emission applications centers on the strategic incorporation of the cyano group and optimization of the stilbene backbone to achieve enhanced solid-state luminescence [1] [5] [10]. The compound 4-cyanostilbene, with molecular formula C15H11N, features a stilbene backbone consisting of two phenyl groups connected by a vinyl group, with a cyano group (-C≡N) attached to one of the phenyl rings [1] [2] [3]. This structural arrangement creates an effective donor-acceptor system that facilitates intramolecular charge transfer while maintaining the propensity for aggregation-induced emission enhancement [5] [22].

The design strategy involves positioning the electron-withdrawing cyano group to enhance the electronic properties of the molecule while preserving the twisted molecular geometry essential for aggregation-induced emission behavior [10] [21]. Research has demonstrated that the positional substitution and orientation of the cyano unit significantly influence the aggregation behavior through molecular displacement with reference to transition dipoles [10]. The molecular size and branching effects of peripheral substitutions relative to the cyano unit play crucial roles in determining the final photophysical properties [10] [25].

Advanced molecular design approaches have incorporated various donor groups to construct cyanostilbene derivatives with donor-acceptor scaffolds [9] [22]. These modifications include the integration of triphenylamine-donating groups bearing different electron-withdrawing groups such as phenyl, pyridyl, and para-nitrophenyl moieties [22]. The density functional theory studies reveal that the aggregation-induced emission characteristic is inversely proportional to the intramolecular charge transfer effect, with the extent of charge transfer and solvatochromic emission shifts depending on the strength of the electron-withdrawing group [22].

The incorporation of carbazole-based structures into cyanostilbene architectures has emerged as a particularly effective strategy for achieving both aggregation-induced emission and mechanofluorochromism properties [7] [37]. These carbazole-based cyanostilbenes exhibit unique characteristics due to their ability to form various molecular packings and display tunable fluorescence emissions [7]. The molecular structures demonstrate significant impact from external stimuli on their optical properties in both solution and solid states [7] [37].

Mechanisms of Restriction of Intramolecular Motion in Aggregates

The restriction of intramolecular motion mechanism represents the fundamental principle underlying aggregation-induced emission behavior in 4-cyanostilbene systems [12] [15] [29]. In dilute solutions, cyanostilbene molecules undergo dynamic intramolecular motions including rotation and vibration, which consume the energy of the excited state through nonradiative pathways [12] [24] [29]. These molecular motions are effectively restricted upon aggregate formation, which blocks the nonradiative decay channels and activates radiative decay pathways [12] [15].

The mechanistic understanding reveals four distinct models related to different nonradiative pathways that are suppressed through restriction of intramolecular motion [12] [15]. The first mechanism involves restriction of vibronic coupling, where the potential energy surfaces become sharp and steep in aggregates, leading to fewer vibrational modes in the excited and ground states with less effective overlap of their wavefunctions [12]. The second mechanism focuses on restriction of access to conical intersections, preventing molecules from reaching twisted geometries that facilitate nonradiative decay [12] [15].

The third mechanism involves restriction of access to dark states, where molecular motions that would normally populate non-emissive states are blocked in the aggregate form [12]. The fourth mechanism concerns suppression of photochemical reactions, where restriction of intramolecular motion prevents the formation of non-emissive photochemical products [12] [15]. Research demonstrates that these large torsional or conformational changes in the cyanostilbene backbone play important roles in achieving favorable intermolecular interactions that lead to both high photoluminescence and good charge carrier mobility in self-assembled nanostructures [32].

Experimental studies have shown that the distorted spatial structure of the alpha-cyanostilbene group effectively avoids intermolecular pi-pi stacking in aggregation states [33]. The twisted geometry of cyanostilbene molecules in crystals contributes to the formation of J-aggregates with specific molecular arrangements that enhance emission properties [27] [33]. The numerous intermolecular hydrogen bonds in crystalline structures limit intramolecular vibration and rotation, as demonstrated by crystallographic evidence, allowing compounds to emit brightly in the solid state [7].

Correlation Between Crystallinity and Emission Quantum Yield

The relationship between crystallinity and emission quantum yield in 4-cyanostilbene systems demonstrates a clear trend where increasing crystalline order correlates with enhanced photoluminescence efficiency [19] [27] [36]. Studies of cyanostilbene derivatives have revealed that rigid molecular packing in crystalline states leads to higher quantum yields compared to amorphous or less ordered phases [27] [30]. Specifically, research on anthracene-incorporated cyanostilbene systems shows that compounds with rigid molecular packing exhibit quantum yields of 0.43 in solid state compared to 0.37 for polycrystalline materials with less ordered packing [27].

Crystallographic analysis reveals that molecular arrangement and intermolecular interactions significantly influence emission quantum yields [27] [30] [38]. The correlation between crystallinity and luminescence properties is attributed to the formation of specific molecular packings that minimize nonradiative decay pathways [38]. Three polymorphs of carbazole-stilbene-cyano compounds demonstrate room temperature phosphorescence lifetimes changing from 266 milliseconds to 41 milliseconds and then to 32 milliseconds, accompanied by photoluminescence quantum yields varying from 22.6% and 17.8% to 6.9% [38].

Crystalline FormQuantum Yield (%)Phosphorescence Lifetime (ms)Molecular Packing Type
Polymorph I22.6266Rigid packing
Polymorph II17.841Intermediate packing
Polymorph III6.932Loose packing

The quantum yield enhancement in crystalline phases results from the restriction of molecular motions that would otherwise lead to nonradiative decay [27] [36]. Bent-core liquid crystalline cyanostilbenes exhibit quantum yields as high as 70% in some crystalline phases, with beta-isomers showing higher quantum yields than alpha-isomers due to higher radiative rates and lower nonradiative rates [30]. The position of the cyano group significantly affects the photophysical properties, with different orientations leading to varying degrees of crystalline order and corresponding emission efficiencies [30].

Research demonstrates that crystalline organic semiconductors exhibit improved charge carrier mobility and exciton diffusion length compared to their amorphous counterparts [19]. The relationship between crystalline order and exciton diffusion length shows nearly four-fold increases in diffusion length through enhanced crystalline order [19]. Machine learning approaches have been employed to identify organic molecules with high melting points and crystallization driving forces that promote platelet crystallization morphologies favorable for enhanced emission properties [19].

Applications in Solid-State Lighting and Optoelectronic Thin Films

The application of 4-cyanostilbene derivatives in solid-state lighting systems leverages their unique aggregation-induced emission properties and excellent solid-state luminescence characteristics [14] [16] [18]. These materials have demonstrated significant potential for organic light-emitting diodes applications, where their ability to maintain high emission efficiency in solid films addresses the traditional aggregation-caused quenching problems encountered with conventional organic luminophores [14] [16] [22].

Cyanostilbene-based organic light-emitting diodes have shown promising performance characteristics, with research demonstrating their utility in both single-color and white light emission applications [14] [22] [41]. The compounds exhibit excellent thermal stability with decomposition temperatures exceeding 300°C, making them suitable for device fabrication and operation [11] [22]. White light emission has been achieved through careful admixtures of cyanostilbenes bearing triphenylamine groups with different electron-withdrawing substituents, yielding broad emission spectra covering the visible light wavelength region [22] [41].

Application TypeEmission Wavelength (nm)Quantum Yield (%)Thermal Stability (°C)
Blue Emission447-46515-25>300
Green Emission517-56020-35>300
Red Emission607-62610-20>300
White Light380-70025-40>300

The development of self-crosslinkable side-chain liquid crystal polysiloxanes containing cyanostilbene has enabled the creation of flexible optical paints for next-generation optical coatings [23]. These materials demonstrate remarkable elasticity and both thermal and chemical stability, enduring stretching and bending deformations under harsh conditions [23]. The photoisomerization of the cyanostilbene moiety at the molecular level transfers and amplifies to phase transitions, resulting in changes in macroscopic optical properties [23].

Thin film applications have been extensively developed, with cyanostilbene derivatives showing excellent film-forming properties and stable emission characteristics [14] [23] [26]. Polymer thin films containing cyanostilbene units exhibit photoinduced reversible fluorescence switching based on stereoisomerization and dimerization processes [26]. These materials demonstrate potential for optical memory devices, chemical vapor sensors, and mechanofluorochromic applications [14] [33] [34].

XLogP3

4.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Last modified: 08-15-2023

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